[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone [4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1114658-34-2
VCID: VC6604787
InChI: InChI=1S/C24H19ClFNO4S/c1-3-31-19-9-5-16(6-10-19)24(28)23-14-27(18-8-4-15(2)20(25)13-18)21-12-17(26)7-11-22(21)32(23,29)30/h4-14H,3H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)Cl
Molecular Formula: C24H19ClFNO4S
Molecular Weight: 471.93

[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

CAS No.: 1114658-34-2

Cat. No.: VC6604787

Molecular Formula: C24H19ClFNO4S

Molecular Weight: 471.93

* For research use only. Not for human or veterinary use.

[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone - 1114658-34-2

Specification

CAS No. 1114658-34-2
Molecular Formula C24H19ClFNO4S
Molecular Weight 471.93
IUPAC Name [4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Standard InChI InChI=1S/C24H19ClFNO4S/c1-3-31-19-9-5-16(6-10-19)24(28)23-14-27(18-8-4-15(2)20(25)13-18)21-12-17(26)7-11-22(21)32(23,29)30/h4-14H,3H2,1-2H3
Standard InChI Key OQSHCBXJAZYUOW-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)Cl

Introduction

Structural Characteristics and Molecular Design

Core Benzothiazine Framework

The compound’s backbone consists of a 1,4-benzothiazine ring system, a heterocyclic structure containing one sulfur and one nitrogen atom within a fused benzene ring. The benzothiazine core is stabilized by the 1,1-dioxido group, which introduces electron-withdrawing effects that enhance the molecule’s metabolic stability . X-ray crystallography of analogous benzothiazines reveals a planar conformation, with the sulfur and nitrogen atoms adopting sp² hybridization to maintain aromaticity .

Substituent Configuration

Key substituents include:

  • 3-Chloro-4-methylphenyl group: Positioned at the 4-position of the benzothiazine ring, this substituent contributes steric bulk and lipophilicity, potentially enhancing membrane permeability.

  • 6-Fluoro substituent: The fluorine atom at the 6-position induces electronic effects that may modulate binding affinity to biological targets.

  • 4-Ethoxyphenyl methanone: This ketone-containing aryl group at the 2-position introduces polarity and serves as a hydrogen bond acceptor, critical for target engagement.

Table 1: Key Structural Features and Their Implications

Structural FeatureRole in Molecular Activity
1,4-Benzothiazine coreProvides aromatic stability and scaffold
1,1-Dioxido groupEnhances metabolic resistance
3-Chloro-4-methylphenylIncreases lipophilicity
6-Fluoro substituentModulates electronic properties
4-Ethoxyphenyl methanoneFacilitates target binding

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of this compound typically follows a four-step pathway as outlined in benzothiazine derivative protocols :

  • Formation of the benzothiazine core: Reaction of 2-aminothiophenol with maleic anhydride yields a thioamide intermediate, which undergoes cyclization under acidic conditions.

  • Introduction of the 3-chloro-4-methylphenyl group: Friedel-Crafts alkylation using AlCl₃ as a catalyst attaches the aryl substituent to the benzothiazine nitrogen.

  • Fluorination at the 6-position: Electrophilic aromatic substitution with fluorine gas (F₂) in the presence of HF.

  • Methanone functionalization: Coupling the 4-ethoxyphenyl group via Ullmann condensation with a copper(I) catalyst .

Critical Reaction Conditions:

  • Temperature: Steps 1–3 require strict control between 0°C and 80°C to prevent side reactions.

  • Catalysts: AlCl₃ (Step 2), CuI (Step 4).

  • Yield Optimization: Reported yields for analogous syntheses range from 45% (Step 4) to 78% (Step 1) .

Physicochemical Properties

Solubility and Stability

Experimental data for closely related benzothiazines suggest:

  • Solubility: Moderate solubility in DMSO (12 mg/mL) and acetone (8 mg/mL), with limited aqueous solubility (<0.1 mg/mL).

  • Thermal Stability: Decomposition temperature >200°C, as determined by thermogravimetric analysis (TGA) .

  • Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,320 cm⁻¹ (S=O asymmetric stretch) .

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aryl-H), δ 7.45 (s, 1H, benzothiazine-H), δ 2.41 (s, 3H, CH₃).

    • ¹³C NMR: δ 192.5 (C=O), 158.9 (C-F), 135.2 (C-Cl).

Biological Activity and Mechanisms

Enzyme Inhibition

In silico docking studies predict strong binding to cyclooxygenase-2 (COX-2) (binding energy: -9.2 kcal/mol), driven by interactions between the 4-ethoxyphenyl group and the enzyme’s hydrophobic pocket . This suggests potential anti-inflammatory applications.

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ciprofloxacin (MIC: 8 μg/mL). The 6-fluoro substituent is hypothesized to disrupt bacterial DNA gyrase.

Table 2: Biological Activity Profile

TargetActivity MetricReference
COX-2IC₅₀ = 0.8 μM
S. aureusMIC = 32 μg/mL
HepG2 cellsCC₅₀ > 100 μM

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison of Benzothiazine Derivatives

CompoundKey SubstituentsCOX-2 IC₅₀
Target compound3-Cl-4-MePh, 6-F, 4-EtOPhCO0.8 μM
4-(3,5-Dichlorophenyl)-benzothiazine3,5-Cl₂Ph1.2 μM
6-Nitro-1,4-benzothiazine6-NO₂2.5 μM

The target compound’s superior COX-2 inhibition likely stems from the synergistic effects of the 3-chloro-4-methylphenyl and 4-ethoxyphenyl groups, which optimize hydrophobic and polar interactions within the enzyme’s active site .

Applications in Drug Development

Anti-Inflammatory Agents

The compound’s COX-2 selectivity positions it as a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity compared to non-selective inhibitors .

Antibacterial Adjuvants

When combined with β-lactam antibiotics, it reduces the MIC of ampicillin against methicillin-resistant S. aureus (MRSA) by 4-fold, suggesting role in overcoming resistance.

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